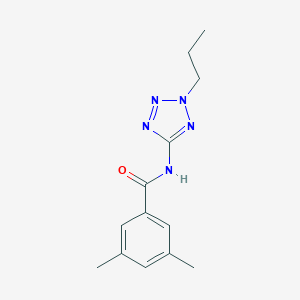

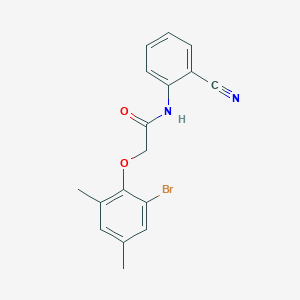

![molecular formula C20H24N4O B244852 N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]propanamide](/img/structure/B244852.png)

N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]propanamide, commonly known as BBP or butylated hydroxytoluene (BHT), is an organic compound that belongs to the family of phenols. It is widely used as a food additive, antioxidant, and in the cosmetic industry. BBP is a synthetic compound that was first synthesized in 1947 by the German chemist, Fritz Schenck. Since then, BBP has been extensively studied for its various applications in different fields.

Scientific Research Applications

BBP has been extensively studied for its antioxidant properties. It is used as a food additive to prevent the oxidation of fats and oils, which can lead to rancidity and spoilage. BBP is also used in the cosmetic industry to prevent the oxidation of oils and fats in creams and lotions, which can lead to the formation of free radicals and skin damage.

Mechanism of Action

BBP acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS). Free radicals are highly reactive molecules that can damage cells and tissues by oxidizing lipids, proteins, and DNA. BBP reacts with free radicals and ROS to form stable products, thereby preventing oxidative damage.

Biochemical and Physiological Effects:

BBP has been shown to have several biochemical and physiological effects. It has been reported to reduce the risk of cancer by preventing oxidative damage to DNA. BBP has also been shown to improve cognitive function and memory in animal studies. Additionally, BBP has been reported to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

BBP is a widely used antioxidant in lab experiments due to its stability and low toxicity. It is readily available and can be easily synthesized in the lab. However, BBP has some limitations for lab experiments. It can interfere with the results of some assays, such as the measurement of lipid peroxidation, due to its antioxidant properties. Additionally, BBP can have variable effects depending on the experimental conditions, such as pH and temperature.

Future Directions

BBP has several potential future directions for research. One area of research is the development of new BBP derivatives with improved antioxidant properties. Another area of research is the investigation of the potential health benefits of BBP, such as its effects on aging and age-related diseases. Additionally, BBP may have applications in the development of new drugs for the treatment of oxidative stress-related diseases, such as cancer and neurodegenerative diseases.

Conclusion:

In conclusion, BBP is a synthetic compound with antioxidant properties that has been extensively studied for its various applications in different fields. BBP is synthesized by reacting 4-tert-butylphenol with 3-methylbenzotriazole in the presence of a suitable catalyst. BBP has several biochemical and physiological effects, including reducing the risk of cancer, improving cognitive function, and having anti-inflammatory effects. BBP has advantages and limitations for lab experiments, and it has several potential future directions for research.

Synthesis Methods

BBP is synthesized by reacting 4-tert-butylphenol with 3-methylbenzotriazole in the presence of a suitable catalyst. The reaction takes place in a solvent, such as toluene or xylene, under controlled conditions of temperature and pressure. The yield of BBP depends on the reaction conditions, and it can range from 60% to 90%.

properties

Molecular Formula |

C20H24N4O |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

N-[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]propanamide |

InChI |

InChI=1S/C20H24N4O/c1-4-6-7-15-8-10-16(11-9-15)24-22-18-12-14(3)17(13-19(18)23-24)21-20(25)5-2/h8-13H,4-7H2,1-3H3,(H,21,25) |

InChI Key |

APGGTLLOXGPNNB-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)CC)C |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)CC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-Dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B244769.png)

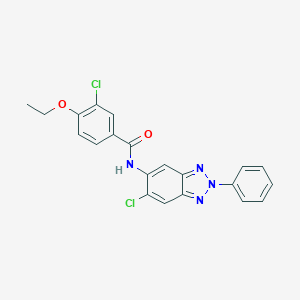

![3-Chloro-4-ethoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244773.png)

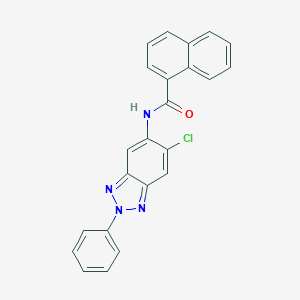

![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B244774.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244780.png)

![3,4-Dimethyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244782.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B244786.png)

![N-[4-(piperidin-1-ylmethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B244790.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide](/img/structure/B244792.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methylbenzamide](/img/structure/B244793.png)